Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate
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Overview
Description
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is an organic compound with the molecular formula C₁₂H₂₀O₃. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the spirocyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is generally conducted in large-scale reactors where the reaction parameters can be tightly controlled. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.7]decane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.6]decane-2-carboxylate
Uniqueness
Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific molecular interactions are required.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(10(13)14-2)12(15-11)8-6-4-3-5-7-9-12/h3-9H2,1-2H3 |
InChI Key |
GHDYRXDFFKVGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCCCCC2)C(=O)OC |
Origin of Product |
United States |
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